3-Azido-2,3'-bithiophene
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Overview
Description
3-Azido-2,3’-bithiophene: is an organic compound that belongs to the class of azides It consists of a bithiophene backbone with an azido group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2,3’-bithiophene typically involves the introduction of an azido group to a bithiophene precursor. One common method is the nucleophilic substitution reaction where a halogenated bithiophene reacts with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for 3-Azido-2,3’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially explosive azide compounds.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-2,3’-bithiophene can undergo various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions with alkenes to form triazoline adducts.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution Reactions: The azido group can act as a nucleophile in substitution reactions, replacing halogen atoms in other compounds.
Common Reagents and Conditions:
Cycloaddition: Typically involves alkenes and is carried out at room temperature.
Reduction: Uses reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.
Substitution: Utilizes azide salts such as sodium azide in polar aprotic solvents.
Major Products:
Cycloaddition: Triazoline adducts.
Reduction: Corresponding amines.
Substitution: Alkyl azides.
Scientific Research Applications
Chemistry: 3-Azido-2,3’-bithiophene is used as a building block in the synthesis of more complex organic molecules. Its azido group allows for further functionalization through click chemistry and other azide-based reactions .
Biology and Medicine:
Industry: In the industrial sector, 3-Azido-2,3’-bithiophene could be used in the development of new materials, such as polymers and electronic devices, due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 3-Azido-2,3’-bithiophene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical applications. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
3-Azido-3’-deoxythymidine (AZT): An antiviral drug used in the treatment of HIV.
3-Azido-2’,3’-dideoxyuridine (CS-87): An analogue of AZT with similar properties.
Comparison: 3-Azido-2,3’-bithiophene is unique due to its bithiophene backbone, which imparts distinct electronic properties compared to other azido compounds like AZT and CS-87. While AZT and CS-87 are primarily used in medicinal chemistry, 3-Azido-2,3’-bithiophene finds applications in materials science and organic synthesis, highlighting its versatility and potential for diverse applications .
Properties
CAS No. |
82080-31-7 |
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Molecular Formula |
C8H5N3S2 |
Molecular Weight |
207.3 g/mol |
IUPAC Name |
3-azido-2-thiophen-3-ylthiophene |
InChI |
InChI=1S/C8H5N3S2/c9-11-10-7-2-4-13-8(7)6-1-3-12-5-6/h1-5H |
InChI Key |
VVMFUZOKVCUXLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=C(C=CS2)N=[N+]=[N-] |
Origin of Product |
United States |
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